4-Aminobenzoic acid;trimethoxysilylmethanol

Description

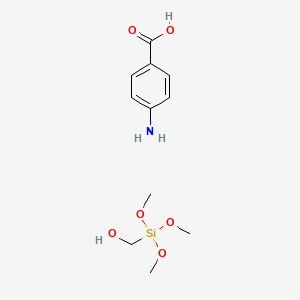

4-Aminobenzoic acid;trimethoxysilylmethanol is a compound that combines the properties of both 4-aminobenzoic acid and trimethoxysilylmethanol. 4-Aminobenzoic acid, also known as para-aminobenzoic acid, is an organic compound with the formula H₂NC₆H₄CO₂H. It is a white solid that is slightly soluble in water and is commonly found in nature. Trimethoxysilylmethanol is a silane compound that contains three methoxy groups attached to a silicon atom, which is further bonded to a methanol group. This combination of organic and silane components makes this compound a unique compound with diverse applications.

Properties

CAS No. |

91510-50-8 |

|---|---|

Molecular Formula |

C11H19NO6Si |

Molecular Weight |

289.36 g/mol |

IUPAC Name |

4-aminobenzoic acid;trimethoxysilylmethanol |

InChI |

InChI=1S/C7H7NO2.C4H12O4Si/c8-6-3-1-5(2-4-6)7(9)10;1-6-9(4-5,7-2)8-3/h1-4H,8H2,(H,9,10);5H,4H2,1-3H3 |

InChI Key |

CFZRQTLIDSBSNE-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CO)(OC)OC.C1=CC(=CC=C1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzoic acid is typically synthesized through the reduction of 4-nitrobenzoic acid or via the Hoffman degradation of the monoamide derived from terephthalic acid . Trimethoxysilylmethanol can be prepared by the reaction of trimethoxysilane with methanol under controlled conditions.

Industrial Production Methods

In industrial settings, 4-aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. Trimethoxysilylmethanol is produced by reacting trimethoxysilane with methanol in the presence of a catalyst to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-nitrobenzoic acid.

Reduction: It can be reduced to form aniline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Trimethoxysilylmethanol can undergo hydrolysis to form silanols and further condensation to form siloxanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

Oxidation: 4-Nitrobenzoic acid.

Reduction: Aniline derivatives.

Substitution: Various substituted benzoic acids and aniline derivatives.

Scientific Research Applications

4-Aminobenzoic acid;trimethoxysilylmethanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in the synthesis of folate in bacteria, plants, and fungi.

Industry: Used in the production of polymers and as a precursor for various chemical syntheses.

Mechanism of Action

4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Trimethoxysilylmethanol, on the other hand, undergoes hydrolysis and condensation reactions to form siloxane bonds, which are crucial in the formation of silicone-based materials.

Comparison with Similar Compounds

Similar Compounds

4-Nitrobenzoic acid: An oxidized form of 4-aminobenzoic acid.

Aniline: A reduced form of 4-aminobenzoic acid.

Trimethoxysilane: A precursor to trimethoxysilylmethanol.

Uniqueness

4-Aminobenzoic acid;trimethoxysilylmethanol is unique due to its combination of organic and silane components, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form siloxane bonds makes it particularly valuable in the production of silicone-based materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.